Compound Description: 1-(4-Ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide is a phenanthroline salt that exhibits heme polymerization inhibitory activity (HPIA) with an IC50 of 3.63 mM. [] It has potential as an antiplasmodium agent. []
Relevance: This compound shares a common 4-ethoxy-3-methoxybenzyl substituent with the target compound, N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. The difference lies in the replacement of the 3-(4-morpholinyl)-1-propanamine moiety with a 1,10-phenanthrolin-1-ium bromide group. This structural similarity suggests potential overlap in certain biological activities or target interactions.
Compound Description: Eprazinone dihydrochloride is a piperazine derivative whose crystal structure has been determined. [] The piperazine ring in the molecule adopts a chair conformation, and the two chloride ions are hydrogen-bonded to the piperazine nitrogen atoms. []
Relevance: This compound, like N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, features a dihydrochloride salt form. Further, both compounds contain a nitrogen-containing heterocycle (piperazine in Eprazinone dihydrochloride and morpholine in the target compound), linked to an aromatic system via an alkyl chain. The structural similarities between these nitrogen-containing heterocycles suggest potential for similar binding interactions.
Compound Description: AC220 is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. [] It has demonstrated favorable pharmacokinetic properties and superior efficacy and tolerability in tumor xenograft models, leading to its advancement to phase II clinical trials. []
Relevance: Both AC220 and N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride share the presence of a morpholine ring. This suggests a potential for overlapping pharmacological effects or interactions with similar biological targets, given that the morpholine ring can contribute to specific binding interactions.
Compound Description: AR-1 is a calcium antagonist with demonstrated antiarrhythmic, coronarodilatory, and anti-platelet properties. [] It has been shown to prevent ventricular fibrillation in various animal models and exhibits potential as a therapeutic agent for angina and arrhythmia. []
Relevance: Both AR-1 and the target compound, N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, exist as dihydrochloride salts. They also contain a nitrogen-containing six-membered ring (piperidine in AR-1 and morpholine in the target compound) linked to an aromatic system with a methoxybenzyl substituent. These shared features indicate a degree of structural similarity and potential for similar pharmacological activities.
Compound Description: This compound, along with its mesylate salt, exhibits antidepressant-like activity by reducing immobility time in the forced-swimming test with mice. [] It is believed to act as a sigma receptor agonist. []
Relevance: This compound, like N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, features a nitrogen-containing heterocycle (piperazine in this compound and morpholine in the target compound) linked to an aromatic system via an alkyl chain. Additionally, both exist as hydrochloride salts. The presence of these common structural elements suggests potential for shared pharmacological properties and/or biological targets.
Compound Description: O-Desethyl-PCEPA is a metabolite of the designer drug N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA). [] It can be synthesized biotechnologically using fission yeast expressing human CYP2D6. []
Relevance: O-Desethyl-PCEPA shares a core structure with the target compound, N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. Both contain a propanamine backbone and an ethoxy substituent. Although the aromatic and cyclic amine portions differ, the shared structural features highlight a connection in their chemical nature and potential metabolic pathways.
Flupentixol dihydrochloride
Compound Description: Flupentixol dihydrochloride is a thioxanthene derivative used as a medicinal agent. [] Its preparation involves several steps, including the addition reaction of 2-trifluoromethyl-9-(2-propenylidene)thiaxanthene and N-(2-hydroxyethyl)piperazine. []
Relevance: Flupentixol dihydrochloride, similar to the target compound, N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, exists as a dihydrochloride salt. While their core structures differ, both compounds demonstrate the use of dihydrochloride salts for pharmaceutical formulations, suggesting potential similarities in their physicochemical properties and formulation strategies.
4-Ethoxy-3-methoxybenzaldehyde
Compound Description: 4-Ethoxy-3-methoxybenzaldehyde is a key intermediate in the synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide. [] It is prepared via alkylation of vanillin using diethyl sulfate. []
Relevance: 4-Ethoxy-3-methoxybenzaldehyde is a direct precursor to the 4-ethoxy-3-methoxybenzyl moiety found in the target compound, N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. This highlights a shared starting point in their synthetic pathways and a close structural relationship.
4-Ethoxy-3-methoxybenzyl Alcohol
Compound Description: 4-Ethoxy-3-methoxybenzyl alcohol serves as an intermediate in the synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide. [] It is produced through the reduction of 4-ethoxy-3-methoxybenzaldehyde by NaBH4. []
Relevance: 4-Ethoxy-3-methoxybenzyl alcohol is a direct precursor to the 4-ethoxy-3-methoxybenzyl moiety present in N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. This emphasizes a shared synthetic lineage and a close structural link between the two compounds.
3-Trifluoromethyl pyrrole boric acid
Compound Description: 3-Trifluoromethyl pyrrole boric acid is the target compound in a specific synthetic method. [] It can be prepared from trifluoroacetic anhydride, utilizing ethyl vinyl ether and hydrazine dihydrochloride in the process. []
Relevance: Although structurally dissimilar to N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, this compound highlights the use of boric acid derivatives in chemical synthesis. It underscores the potential for incorporating a boronic acid moiety into the target compound or its analogs for further investigation of its properties or biological activities.
2,3-dihydroxy-1-(3,4-dihydroxyphenyl)-1-propanone
Compound Description: This compound is a new phenylpropanoid isolated from the ethyl acetate extract of Canadian maple syrup. [] This study suggests that maple syrup contains a diverse range of phytochemicals, potentially contributing to its health benefits. []
Relevance: Although structurally distinct from N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, the presence of multiple hydroxyl groups in both compounds suggests potential for similar reactivity or involvement in hydrogen bonding interactions. This structural similarity could be explored further in the design and synthesis of analogs of the target compound.
Compound Description: This compound and its enantiomer were successfully separated using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. [] The retention of the enantiomers is primarily due to weak hydrogen bonds, while enantioselectivity is governed by other interactions, including inclusion in the amylose carbamate chains. []
Relevance: This compound shares a morpholine ring with N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride and also exists as a hydrochloride salt. Additionally, both compounds contain a trifluoromethyl group, suggesting potential similarities in their lipophilicity and metabolic pathways. The shared structural features indicate a potential for overlapping pharmacological properties or interactions with similar biological targets.
Compound Description: INCB9471 is a potent and specific noncompetitive antagonist of C-C chemokine receptor 5 (CCR5). [, ] It has demonstrated safety and efficacy in reducing viral load in Phase I and II human clinical trials for HIV-1 infection. [, ]
Relevance: While structurally distinct from N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, INCB9471 also exists as a dihydrochloride salt. This shared feature suggests potential similarities in their physicochemical properties and formulation strategies. ,
Compound Description: SNC80 is a δ-opioid receptor agonist that exhibits antidepressant-like effects, reducing immobility in the forced swim assay in rats. [] Its effects are blocked by the δ-opioid antagonist naltrindole. []
Relevance: Both SNC80 and N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride share a methoxybenzyl substituent on an aromatic ring, suggesting a potential for similar interactions with biological targets or metabolic pathways.
Compound Description: (+)BW373U86 is a δ-opioid receptor agonist with antidepressant-like properties, reducing immobility in the forced swim assay in rats. [] Its actions are blocked by the δ-opioid antagonist naltrindole. []
Relevance: (+)BW373U86, like the target compound, N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, exists as a dihydrochloride salt. Both compounds contain a nitrogen-containing six-membered ring (piperazine in (+)BW373U86 and morpholine in the target compound) linked to an aromatic system. These structural similarities suggest a potential for shared pharmacological activities or interactions with similar biological targets.
Compound Description: CP-99,994 is an orally active neurokinin (NK) 1 receptor antagonist. [] It effectively inhibits NK1 agonist-induced foot tapping in gerbils, and its potency correlates with its occupancy of NK1 receptors in the striatum. []
Relevance: CP-99,994 shares a methoxybenzyl substituent on an aromatic ring with N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, indicating a potential for similar interactions with biological targets or metabolic pathways.
Compound Description: L-742,694 is an orally active neurokinin (NK) 1 receptor antagonist. [] Its potency in inhibiting NK1 agonist-induced foot tapping in gerbils correlates with its occupancy of NK1 receptors in the striatum. []
Relevance: L-742,694 and N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride share the presence of a morpholine ring, suggesting potential for overlapping pharmacological effects or interactions with similar biological targets, as the morpholine ring can contribute to specific binding interactions.
Compound Description: MK-869 is an orally active neurokinin (NK) 1 receptor antagonist. [] It shows effectiveness in inhibiting NK1 agonist-induced foot tapping in gerbils, and its potency aligns with its occupancy of NK1 receptors in the striatum. []
Relevance: MK-869 and N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride share the presence of a morpholine ring, implying potential for overlapping pharmacological effects or interactions with similar biological targets, as the morpholine ring can contribute to specific binding interactions.
Compound Description: CP-122,721 is an orally administered neurokinin (NK) 1 receptor antagonist. [] It exhibits effectiveness in inhibiting NK1 agonist-induced foot tapping in gerbils, and its potency aligns with its occupancy of NK1 receptors in the striatum. []
Relevance: CP-122,721 and the target compound, N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, both feature a methoxybenzyl substituent on an aromatic ring, suggesting a potential for similar interactions with biological targets or metabolic pathways.
Compound Description: L-760,735-F is an orally administered neurokinin (NK) 1 receptor antagonist. [] It exhibits effectiveness in inhibiting NK1 agonist-induced foot tapping in gerbils, and its potency aligns with its occupancy of NK1 receptors in the striatum. []
Relevance: L-760,735-F and N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride share the presence of a morpholine ring, suggesting potential for overlapping pharmacological effects or interactions with similar biological targets, as the morpholine ring can contribute to specific binding interactions.
Compound Description: GR205171 is an orally active neurokinin (NK) 1 receptor antagonist. [] It effectively inhibits NK1 agonist-induced foot tapping in gerbils, and its potency correlates with its occupancy of NK1 receptors in the striatum. []
Relevance: GR205171 and the target compound, N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, both feature a methoxybenzyl substituent on an aromatic ring, suggesting a potential for similar interactions with biological targets or metabolic pathways.
Compound Description: L-733,060 is an orally administered neurokinin (NK) 1 receptor antagonist. [] It exhibits effectiveness in inhibiting NK1 agonist-induced foot tapping in gerbils, and its potency aligns with its occupancy of NK1 receptors in the striatum. []
Relevance: This compound, like the target compound, N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, features a trifluoromethyl group, suggesting potential similarities in their lipophilicity and metabolic pathways.
Compound Description: L-733,061 is an orally administered neurokinin (NK) 1 receptor antagonist. [] It exhibits effectiveness in inhibiting NK1 agonist-induced foot tapping in gerbils, and its potency aligns with its occupancy of NK1 receptors in the striatum. []
Relevance: This compound, like the target compound, N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, features a trifluoromethyl group, suggesting potential similarities in their lipophilicity and metabolic pathways.
Compound Description: AS-4370 is a potent gastrokinetic agent that enhances upper gastrointestinal motility. [] Unlike metoclopramide, it does not exhibit dopamine D2 receptor antagonist properties, suggesting a distinct mechanism of action. []
Relevance: AS-4370 shares a structural resemblance to N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride as both compounds contain a morpholine ring linked to an aromatic system via an alkyl chain. Additionally, both compounds feature an ethoxy group. This structural similarity indicates a potential for overlapping pharmacological properties or interactions with similar biological targets.
Compound Description: This compound is an oxoindolyl α-hydroxy-β-amino acid derivative. [] Its structure, along with three other related oxoindole derivatives, confirms the diastereoselectivity of a chemical reaction involving α-diazoesters and isatin imines in the presence of benzyl alcohol. []
Relevance: Although structurally dissimilar to the target compound, N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, this compound highlights the use of tert-butoxycarbonyl (Boc) protecting groups in chemical synthesis. This suggests a potential strategy for introducing Boc protection into the target compound or its analogs during synthesis or for modifying its properties.
Compound Description: This compound is an oxoindolyl α-hydroxy-β-amino acid derivative. [] Its structure, along with three other related oxoindole derivatives, confirms the diastereoselectivity of a chemical reaction involving α-diazoesters and isatin imines in the presence of benzyl alcohol. []
Relevance: Although structurally dissimilar to the target compound, N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, this compound, like the target compound, contains an ethoxy group, suggesting a potential for similar reactivity or physicochemical properties.
Compound Description: This compound is an oxoindolyl α-hydroxy-β-amino acid derivative. [] Its structure, along with three other related oxoindole derivatives, confirms the diastereoselectivity of a chemical reaction involving α-diazoesters and isatin imines in the presence of benzyl alcohol. []
Relevance: This compound and the target compound, N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, both contain a methoxybenzyl substituent, suggesting a potential for similar interactions with biological targets or metabolic pathways.
Compound Description: This compound is an oxoindolyl α-hydroxy-β-amino acid derivative. [] Its structure, along with three other related oxoindole derivatives, confirms the diastereoselectivity of a chemical reaction involving α-diazoesters and isatin imines in the presence of benzyl alcohol. []
Relevance: Although structurally dissimilar to the target compound, N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, this compound highlights the use of bulky aromatic substituents in chemical synthesis. This could inform the design and synthesis of analogs of the target compound with similar bulky groups to explore their impact on activity or physicochemical properties.
Compound Description: LY294002 is an inhibitor of phosphoinositide 3-kinase (PI3K). [, , ] Studies suggest that LY294002 can potentiate the relaxation of porcine coronary arteries induced by nitroglycerin by decreasing phosphodiesterase type 5 activity. [] It has also been shown to have no effect on aortic or venous H2O2-induced contraction in rats. []
Relevance: LY294002 and the target compound, N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, share the presence of a morpholine ring. This suggests a potential for overlapping pharmacological effects or interactions with similar biological targets, given that the morpholine ring can contribute to specific binding interactions. , ,
Compound Description: This compound is a spiro-cyclobutene-quinoxaline derivative formed through a ring transformation reaction of 3-(N,N-dimethylcarbamoyl)furo[2,3-b]quinoxaline with ethyl cyanoacetate. [] It undergoes further transformations under various conditions, leading to different heterocyclic structures. []
Relevance: Although structurally dissimilar to N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, this compound highlights the presence of an ethoxycarbonyl group, suggesting a potential structural modification for the target compound or its analogs to explore different physicochemical properties or biological activities.
Compound Description: L-689,502 is a potent and specific inhibitor of human immunodeficiency virus type 1 (HIV-1) protease in vitro. [] Its metabolism in rat liver slices produces several metabolites, including a morpholin-2-one analog that exhibits increased potency as an HIV-1 protease inhibitor. []
Relevance: L-689,502 and N-(4-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride share the presence of a morpholine ring connected to an aromatic system by an ethoxy linker. This structural similarity suggests a potential for overlapping pharmacological effects or interactions with similar biological targets, given the role of the morpholine ring in specific binding interactions.
Vanillyl decanoate
Compound Description: Vanillyl decanoate is a precursor to 4-alkoxy-capsinoids and lacks pungency. [] Its analgesic activity is weaker compared to 4-alkoxy-capsinoids. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.